REACTION_CXSMILES
|
[S].[S:2]1[CH:6]=[CH:5][CH:4]=[CH:3]1.[C:7]([C:11]1[S:12][CH:13]=[CH:14][CH:15]=1)([CH3:10])([CH3:9])[CH3:8].[CH3:16][C:17]([CH3:19])=[CH2:18]>>[S:2]1[CH:6]=[CH:5][CH:4]=[CH:3]1.[C:17]([C:15]1[CH:14]=[CH:13][S:12][C:11]=1[C:7]([CH3:10])([CH3:9])[CH3:8])([CH3:19])([CH3:18])[CH3:16].[CH3:9][C:7]([CH3:10])=[CH2:8] |^3:0|
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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[S]
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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S1C=CC=C1
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C)(C)(C)C=1SC=CC1
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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CC(=C)C
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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S1C=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
containing
|
Type
|
TEMPERATURE
|
Details
|
a corresponding increase in molecular weight over that of the starting material
|
Type
|
CUSTOM
|
Details
|
can be easily removed from lower boiling material in the feedstock by fractional distillation
|
Name
|
|
Type
|
product
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Smiles
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S1C=CC=C1
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Name
|
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Type
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product
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Smiles
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C(C)(C)(C)C1=C(SC=C1)C(C)(C)C
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Name
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Type
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product
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Smiles
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CC(=C)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[S].[S:2]1[CH:6]=[CH:5][CH:4]=[CH:3]1.[C:7]([C:11]1[S:12][CH:13]=[CH:14][CH:15]=1)([CH3:10])([CH3:9])[CH3:8].[CH3:16][C:17]([CH3:19])=[CH2:18]>>[S:2]1[CH:6]=[CH:5][CH:4]=[CH:3]1.[C:17]([C:15]1[CH:14]=[CH:13][S:12][C:11]=1[C:7]([CH3:10])([CH3:9])[CH3:8])([CH3:19])([CH3:18])[CH3:16].[CH3:9][C:7]([CH3:10])=[CH2:8] |^3:0|
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Name
|
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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[S]
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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S1C=CC=C1
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Name
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Quantity
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0 (± 1) mol
|
Type
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reactant
|
Smiles
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C(C)(C)(C)C=1SC=CC1
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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CC(=C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
containing
|
Type
|
TEMPERATURE
|
Details
|
a corresponding increase in molecular weight over that of the starting material
|
Type
|
CUSTOM
|
Details
|
can be easily removed from lower boiling material in the feedstock by fractional distillation
|
Name
|
|
Type
|
product
|
Smiles
|
S1C=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=C(SC=C1)C(C)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[S].[S:2]1[CH:6]=[CH:5][CH:4]=[CH:3]1.[C:7]([C:11]1[S:12][CH:13]=[CH:14][CH:15]=1)([CH3:10])([CH3:9])[CH3:8].[CH3:16][C:17]([CH3:19])=[CH2:18]>>[S:2]1[CH:6]=[CH:5][CH:4]=[CH:3]1.[C:17]([C:15]1[CH:14]=[CH:13][S:12][C:11]=1[C:7]([CH3:10])([CH3:9])[CH3:8])([CH3:19])([CH3:18])[CH3:16].[CH3:9][C:7]([CH3:10])=[CH2:8] |^3:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
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Smiles
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[S]
|
Name
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Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
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S1C=CC=C1
|
Name
|
|
Quantity
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0 (± 1) mol
|
Type
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reactant
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Smiles
|
C(C)(C)(C)C=1SC=CC1
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Name
|
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Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
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CC(=C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
containing
|
Type
|
TEMPERATURE
|
Details
|
a corresponding increase in molecular weight over that of the starting material
|
Type
|
CUSTOM
|
Details
|
can be easily removed from lower boiling material in the feedstock by fractional distillation
|
Name
|
|
Type
|
product
|
Smiles
|
S1C=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=C(SC=C1)C(C)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[S].[S:2]1[CH:6]=[CH:5][CH:4]=[CH:3]1.[C:7]([C:11]1[S:12][CH:13]=[CH:14][CH:15]=1)([CH3:10])([CH3:9])[CH3:8].[CH3:16][C:17]([CH3:19])=[CH2:18]>>[S:2]1[CH:6]=[CH:5][CH:4]=[CH:3]1.[C:17]([C:15]1[CH:14]=[CH:13][S:12][C:11]=1[C:7]([CH3:10])([CH3:9])[CH3:8])([CH3:19])([CH3:18])[CH3:16].[CH3:9][C:7]([CH3:10])=[CH2:8] |^3:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[S]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1SC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
containing
|
Type
|
TEMPERATURE
|
Details
|
a corresponding increase in molecular weight over that of the starting material
|
Type
|
CUSTOM
|
Details
|
can be easily removed from lower boiling material in the feedstock by fractional distillation
|
Name
|
|
Type
|
product
|
Smiles
|
S1C=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=C(SC=C1)C(C)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |